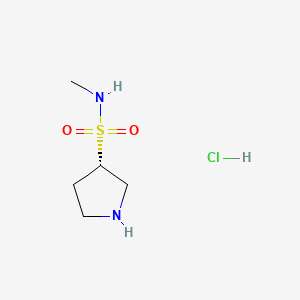
(3S)-N-methylpyrrolidine-3-sulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-N-methylpyrrolidine-3-sulfonamide hydrochloride is a chemical compound with a specific stereochemistry, characterized by the presence of a pyrrolidine ring substituted with a sulfonamide group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-N-methylpyrrolidine-3-sulfonamide hydrochloride typically involves the reaction of (3S)-pyrrolidine with a sulfonamide derivative under controlled conditions. The reaction may be catalyzed by acids or bases, depending on the desired reaction pathway. The hydrochloride salt form is obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(3S)-N-methylpyrrolidine-3-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (Pd/C, H₂) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted pyrrolidine derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
(3S)-N-methylpyrrolidine-3-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S)-N-methylpyrrolidine-3-sulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The pyrrolidine ring may interact with receptors or enzymes, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- (3S)-1-Methyl-3-piperidinamine dihydrochloride
- (3S)-3-Methanesulfonylpyrrolidine hydrochloride
- (3S)-3,5-Diaminopentanoic acid dihydrochloride
Uniqueness
(3S)-N-methylpyrrolidine-3-sulfonamide hydrochloride is unique due to its specific stereochemistry and the presence of both a sulfonamide group and a pyrrolidine ring. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
(3S)-N-methylpyrrolidine-3-sulfonamide hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound is characterized by its pyrrolidine structure, which includes a sulfonamide functional group. This structural feature is crucial for its biological activity, as sulfonamides are known for their ability to inhibit specific enzymes.
The mechanism of action of this compound primarily involves the inhibition of certain enzymes by mimicking natural substrates. The sulfonamide group can interfere with metabolic pathways, leading to various biological effects, including antimicrobial and anti-inflammatory activities.
Biological Activities
-
Antimicrobial Activity :
- Studies have indicated that compounds with sulfonamide groups exhibit significant antimicrobial properties. Research suggests that this compound may inhibit bacterial growth by targeting specific enzymes involved in bacterial cell wall synthesis.
-
Anti-inflammatory Properties :
- The compound has also been explored for its potential anti-inflammatory effects. It may modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.
- Potential Therapeutic Applications :
Table 1: Summary of Biological Activities
Notable Research Findings
- A study highlighted the compound's effectiveness against multi-drug resistant bacteria, emphasizing the need for novel antibacterial therapies with unique mechanisms of action .
- Another investigation focused on the compound's role in inhibiting specific pathways associated with inflammation, suggesting potential applications in inflammatory diseases.
Properties
Molecular Formula |
C5H13ClN2O2S |
|---|---|
Molecular Weight |
200.69 g/mol |
IUPAC Name |
(3S)-N-methylpyrrolidine-3-sulfonamide;hydrochloride |
InChI |
InChI=1S/C5H12N2O2S.ClH/c1-6-10(8,9)5-2-3-7-4-5;/h5-7H,2-4H2,1H3;1H/t5-;/m0./s1 |
InChI Key |
CRGGNLRXPUGCNI-JEDNCBNOSA-N |
Isomeric SMILES |
CNS(=O)(=O)[C@H]1CCNC1.Cl |
Canonical SMILES |
CNS(=O)(=O)C1CCNC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















